molecular formula C9H7NO2 B1626499 1-(Benzo[d]isoxazol-3-yl)ethanone CAS No. 75290-76-5

1-(Benzo[d]isoxazol-3-yl)ethanone

Cat. No.: B1626499
CAS No.: 75290-76-5
M. Wt: 161.16 g/mol
InChI Key: CWYBQMWNAJFPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]isoxazol-3-yl)ethanone is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzo[d]isoxazol-3-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions typically occur under mild conditions and can be catalyzed by gold or platinum complexes.

Industrial Production Methods

Industrial production of this compound often involves the use of polymer-bound intermediates. For example, polymer-bound 3-hydroxybenzamide can be synthesized using EDC·HCl as the coupling agent in the presence of dry dimethylformamide at room temperature . This intermediate can then be further processed to yield the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and various catalysts such as gold and platinum complexes . Reaction conditions are typically mild, often occurring at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroximinoyl chlorides and iodinated terminal alkynes can yield iodoisoxazoles .

Scientific Research Applications

1-(Benzo[d]isoxazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert protective effects against seizures by interacting with certain receptors in the brain . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d]isoxazol-3-yl)ethanone is unique due to its specific structural arrangement and the potential for diverse chemical reactions

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYBQMWNAJFPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507516
Record name 1-(1,2-Benzoxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75290-76-5
Record name 1-(1,2-Benzoxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.1 g of sodium bichromate dihydrate and 0.8 ml of sulfuric acid in 5 ml of water is slowly added dropwise to 1.6 g of 1-(1,2-benzisoxazol-3-yl)ethanol in 5 ml of diethyl ether. This mixture is stirred for 1 hour at room temperatur and then, with ice cooling, 50 ml of water are added and extraction wth diethyl ether is carried out three times. The combined ethereal extracts are washed once with a saturated solution of sodium bicarbonate, once with water and finally once with a saturated solution of sodium chloride, dried over sodium sulfate and concentrated under vacuum. The crude product is purified by chromatography over silica gel with ethyl acetate/hexane (1:3), giving 1-(1,2-benzisoxazol-3-yl)ethanone having a melting point of 30°-32° C.
[Compound]
Name
sodium bichromate dihydrate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(Benzo[d]isoxazol-3-yl)ethanone
Reactant of Route 6
1-(Benzo[d]isoxazol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.